molecular formula C13H10N2O4 B14734430 4-Nitrophenyl phenylcarbamate CAS No. 6320-72-5

4-Nitrophenyl phenylcarbamate

Cat. No.: B14734430
CAS No.: 6320-72-5
M. Wt: 258.23 g/mol
InChI Key: AMDMIQQYEPTUSI-UHFFFAOYSA-N
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Description

4-Nitrophenyl phenylcarbamate is an organic compound with the molecular formula C₁₃H₁₀N₂O₄. It is a derivative of carbamic acid, where the hydrogen atom is replaced by a phenyl group and the hydroxyl group is replaced by a 4-nitrophenyl group. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

4-Nitrophenyl phenylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with phenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Nitrophenyl phenylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-nitrophenyl phenylcarbamate involves its interaction with enzymes and other biological molecules. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This is particularly useful in the design of enzyme inhibitors for therapeutic purposes . The nitrophenyl group can also participate in electron transfer reactions, contributing to the compound’s reactivity .

Properties

IUPAC Name

(4-nitrophenyl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(14-10-4-2-1-3-5-10)19-12-8-6-11(7-9-12)15(17)18/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDMIQQYEPTUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283432
Record name 4-Nitrophenyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-72-5
Record name Carbamic acid, 4-nitrophenyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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